molecular formula C17H19ClN4O2 B7114937 N-(3-carbamoylcyclobutyl)-1-(4-chlorophenyl)-N,3-dimethylpyrazole-4-carboxamide

N-(3-carbamoylcyclobutyl)-1-(4-chlorophenyl)-N,3-dimethylpyrazole-4-carboxamide

Cat. No.: B7114937
M. Wt: 346.8 g/mol
InChI Key: CQEPBUDOPMBHLF-UHFFFAOYSA-N
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Description

N-(3-carbamoylcyclobutyl)-1-(4-chlorophenyl)-N,3-dimethylpyrazole-4-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a carbamoyl group attached to a cyclobutyl ring, a chlorophenyl group, and a dimethylpyrazole carboxamide moiety

Properties

IUPAC Name

N-(3-carbamoylcyclobutyl)-1-(4-chlorophenyl)-N,3-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-10-15(9-22(20-10)13-5-3-12(18)4-6-13)17(24)21(2)14-7-11(8-14)16(19)23/h3-6,9,11,14H,7-8H2,1-2H3,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEPBUDOPMBHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)N(C)C2CC(C2)C(=O)N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoylcyclobutyl)-1-(4-chlorophenyl)-N,3-dimethylpyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with an isocyanate or a carbamoyl chloride.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using a chlorinated aromatic compound.

    Formation of the Dimethylpyrazole Carboxamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoylcyclobutyl)-1-(4-chlorophenyl)-N,3-dimethylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-carbamoylcyclobutyl)-1-(4-chlorophenyl)-N,3-dimethylpyrazole-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-carbamoylcyclobutyl)-1-(4-chlorophenyl)-N,3-dimethylpyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-carbamoyl-4-chlorophenyl)-3-chloro-4-iodobenzamide: Shares a similar carbamoyl and chlorophenyl structure but differs in the presence of additional halogen atoms.

    4-(3-Fluorophenylcarbamoyl)phenylboronic acid: Contains a carbamoyl group and a phenyl ring but differs in the presence of a boronic acid group.

Uniqueness

N-(3-carbamoylcyclobutyl)-1-(4-chlorophenyl)-N,3-dimethylpyrazole-4-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and potential applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial purposes.

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